2-[2-(1H-imidazol-4-yl)ethyl]-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
2-[2-(1H-imidazol-4-yl)ethyl]-8-(1H-imidazol-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C18H26N6O and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.21680947 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Efficient Catalyst-Free Synthesis
An efficient method for synthesizing nitrogen-containing spiro heterocycles, specifically 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones, has been developed. This process involves a catalyst-free double Michael addition reaction, offering high yields and a short reaction time. The structural confirmation was done using X-ray analysis, emphasizing the importance of various intermolecular interactions in crystal packing (Aggarwal et al., 2014).
Pharmacological Applications
Antihypertensive Agents
9-Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared and tested for their antihypertensive properties. The study identified potent compounds within this class, demonstrating significant activity in controlling hypertension. The mechanism appears to involve peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Chemical Synthesis
Spirocyclization of Pyridine Substrates
The construction of 3,9-diazaspiro[5.5]undecane derivatives is achievable through spirocyclization of substituted pyridines. This method uses in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Functionalized Trifluoromethylated Compounds
A study has demonstrated the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives. This process involves a one-pot, multi-component reaction catalyzed by Et3N, exploring the impact of catalyst and temperature on yield and efficiency (Li et al., 2014).
Crystallography and Hydrogen Bonding
Structure and Hydrogen Bonding
The crystal structures of amino-cycloalkanespiro-5-hydantoins were analyzed, highlighting the role of polar hydantoin groups in forming layered molecular aggregates through various intermolecular interactions. This study provides insights into the molecular arrangement influenced by hydrogen bonding (Todorov et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Imidazole containing moiety occupied a unique position . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .
Properties
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethyl]-8-(1H-imidazol-5-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c25-17-2-5-18(12-24(17)7-3-15-8-19-13-21-15)4-1-6-23(11-18)10-16-9-20-14-22-16/h8-9,13-14H,1-7,10-12H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGYQODULYXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CCC3=CN=CN3)CN(C1)CC4=CN=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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